molecular formula C10H11N3S B2701066 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 383130-54-9

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2701066
CAS RN: 383130-54-9
M. Wt: 205.28
InChI Key: NMUYFXIGDRWUJS-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine, also known as 5-DMPT, is an organosulfur compound that has multiple applications in scientific research. It is a versatile compound that can be used in various biochemical and physiological experiments, and has been employed in a wide range of studies in biochemistry, pharmacology, and toxicology.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • Jun Hu et al. (2010) synthesized the title compound and studied its structural properties, including intramolecular hydrogen bonding, which results in a planar five-membered ring formation and layer-like arrangement in the crystal structure (Jun Hu et al., 2010).
    • Rong Wan et al. (2007) synthesized a compound involving 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine and analyzed its molecular structure, including the conformation of the thiazolidinone ring and the orientation of attached phenyl rings (Rong Wan et al., 2007).
  • Pharmacological Studies :

    • I. Khan et al. (2010) synthesized derivatives of 1,3,4-thiadiazole and evaluated their antioxidant and urease inhibition activities. They found that certain derivatives showed excellent antioxidant activity, surpassing standard drugs in efficacy (I. Khan et al., 2010).
  • Theoretical and Computational Chemistry :

    • Nagaraju Kerru et al. (2019) combined experimental and computational methods to investigate the structural, electronic, and potential nonlinear optical (NLO) properties of a similar compound, providing insights into its possible applications in materials science (Nagaraju Kerru et al., 2019).
  • Anti-Inflammatory Activity :

    • J. Suh et al. (2012) examined the anti-inflammatory activity of thiazole compounds, including N‐(3,5‐dimethylphenyl)‐4‐(4‐chlorophenyl)‐1,3‐thiazole‐2‐amine, showing its potential as a direct inhibitor of 5‐lipoxygenase, a key enzyme in leukotriene synthesis involved in inflammatory diseases (J. Suh et al., 2012).
  • Inorganic Chemistry Applications :

    • A. Mikherdov et al. (2018) explored the formation of platinum(II) and palladium(II) carbene complexes through reactions involving 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, which has implications in the field of coordination chemistry (A. Mikherdov et al., 2018).

properties

IUPAC Name

5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-6-3-7(2)5-8(4-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUYFXIGDRWUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine

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